{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride
Overview
Description
“{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride” is a chemical compound with the molecular formula C8H9ClN2OS . It is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular structure of “{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride” consists of a five-membered isoxazole ring attached to a thiophene ring via a methylene bridge . The isoxazole ring contains one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized through various chemical reactions. For instance, a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux affords 5-substituted 3-aminoisoxazoles .Scientific Research Applications
Synthesis Techniques
- Potkin et al. (2011) discuss the synthesis of 3-substituted 5-(2-thienyl)isoxazoles, showing methods to create derivatives of isoxazole compounds, which could be relevant for the synthesis of "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Potkin, Petkevich, & Kurman, 2011).
Chemical Properties and Reactions
- Rajanarendar et al. (2006) elaborate on the synthesis of various isoxazole derivatives, highlighting the chemical reactions and properties of such compounds, which can be crucial in understanding the behavior of "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Rajanarendar, Karunakar, & Ramu, 2006).
- Banpurkar et al. (2018) explore the synthesis and antimicrobial activity of 3-methyl-4 H -isoxazol-5-ones. This research could provide insights into the antimicrobial potential of related compounds like "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Banpurkar, Wazalwar, & Perdih, 2018).
Bioactivity and Antimicrobial Effects
- Isoxazoles and their derivatives, such as "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride", have been studied for their bioactivity. For example, Rajanarendar et al. (2004) synthesized isoxazolyl thiazoles and evaluated their antimicrobial activity, which might be relevant for similar compounds (Rajanarendar, Karunakar, & Srinivas, 2004).
Anticancer Research
- Hamama et al. (2017) discuss the synthesis of novel isoxazole derivatives and their screening for antitumor activity, which could be relevant to understanding the potential anticancer applications of "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" (Hamama, Ibrahim, & Zoorob, 2017).
- Chandrappa et al. (2010) study novel thioxothiazolidin-4-one derivatives and their in vivo anticancer effects, which might offer insights into the potential therapeutic applications of isoxazole derivatives (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Miscellaneous Applications
- Jia et al. (2021) developed an eco-friendly synthesis method for isoxazole derivatives, which could be applicable to "{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride" for environmentally sustainable production (Jia, Su, Yu, Du, & Mei, 2021).
Safety And Hazards
The safety data sheet for a similar compound, “([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine”, indicates that it is classified as Acute toxicity, Oral (Category 3), H301, meaning it is toxic if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .
Future Directions
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS.ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJAWGBCQNRANH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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